1-Bromo-3-(2-cyclohexylethoxy)benzene
Overview
Description
1-Bromo-3-(2-cyclohexylethoxy)benzene is an organic compound that belongs to the class of bromobenzenes. It is characterized by a benzene ring substituted with a bromine atom and a 2-cyclohexylethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-cyclohexylethoxy)benzene typically involves the bromination of 3-(2-cyclohexylethoxy)benzene. The process can be carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds via electrophilic aromatic substitution, where the bromine cation is generated and subsequently attacks the benzene ring to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-cyclohexylethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki–Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki–Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
1-Bromo-3-(2-cyclohexylethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-cyclohexylethoxy)benzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler analog with only a bromine atom substituted on the benzene ring.
3-Bromoanisole: Similar structure but with a methoxy group instead of a 2-cyclohexylethoxy group.
Uniqueness
1-Bromo-3-(2-cyclohexylethoxy)benzene is unique due to the presence of the bulky 2-cyclohexylethoxy group, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from simpler bromobenzenes and makes it valuable in specific synthetic applications.
Properties
IUPAC Name |
1-bromo-3-(2-cyclohexylethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZONITXXBWDVKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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